molecular formula C11H8BrFN2OS B14132926 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide CAS No. 1016819-97-8

2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B14132926
CAS No.: 1016819-97-8
M. Wt: 315.16 g/mol
InChI Key: VBHVNLXDMGDLGQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with bromine, fluorine, and a thiazole ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4-fluoroaniline with 4-methylthiazole-2-carboxylic acid under appropriate conditions.

    Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amidation and Esterification: The amide group can be modified through amidation or esterification reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the substituted benzamide core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to therapeutic effects such as anticancer or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide
  • 2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzohydrazide

Uniqueness

2-Bromo-4-fluoro-N-(4-methylthiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromine and fluorine atoms, along with the thiazole ring, makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

CAS No.

1016819-97-8

Molecular Formula

C11H8BrFN2OS

Molecular Weight

315.16 g/mol

IUPAC Name

2-bromo-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H8BrFN2OS/c1-6-5-17-11(14-6)15-10(16)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16)

InChI Key

VBHVNLXDMGDLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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